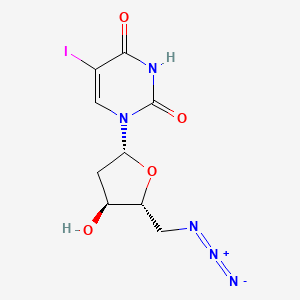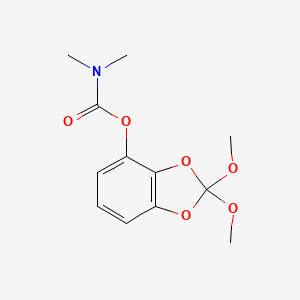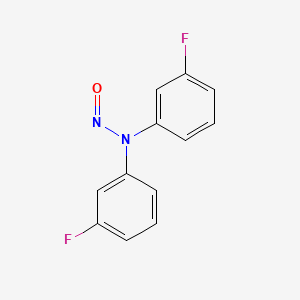
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-iodo-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- is a modified nucleoside with the molecular formula C9H10IN5O4 and a molecular weight of 379.11 g/mol This compound is a derivative of uridine, where the hydroxyl groups at the 2’ and 5’ positions are replaced by azido and iodine groups, respectively
Méthodes De Préparation
The synthesis of Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- can be achieved through a one-pot methodology that involves the conversion of alcohols to azides. This method is a tractable alternative to the Mitsunobu reaction and other more complex reactions . The synthetic route typically starts with the protected starting material generated from uridine. The reaction conditions involve the use of azide functional groups, which are known for their high reactivity. This method yields high amounts of the target compound, making it suitable for industrial production .
Analyse Des Réactions Chimiques
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- undergoes various types of chemical reactions, including substitution reactions. The azide group is particularly reactive and can participate in click chemistry, a class of biocompatible reactions that are widely used in bioconjugation . Common reagents used in these reactions include copper(I) catalysts, which facilitate the formation of triazoles from azides and alkynes. The major products formed from these reactions are typically triazole derivatives, which have significant applications in medicinal chemistry.
Applications De Recherche Scientifique
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of various nucleoside analogs . In biology, it serves as a tool for studying nucleic acid interactions and modifications. Additionally, it is used in the development of diagnostic reporters and as a component in antisense oligonucleotides .
Mécanisme D'action
The mechanism of action of Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azide group can participate in click chemistry reactions, leading to the formation of stable triazole linkages. These modifications can disrupt the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets of this compound include various enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.
Comparaison Avec Des Composés Similaires
Uridine, 5’-azido-2’,5’-dideoxy-5-iodo- is unique compared to other similar compounds due to the presence of both azido and iodine groups. Similar compounds include 5’-azido-5’-deoxyribonucleosides, which also contain the azide functional group but lack the iodine substitution .
Propriétés
Numéro CAS |
58349-30-7 |
|---|---|
Formule moléculaire |
C9H10IN5O4 |
Poids moléculaire |
379.11 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
OPXZSYBBLPCQGG-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CN=[N+]=[N-])O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)





![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)


stannane](/img/structure/B14609382.png)

